2-Bromoimidazo[1,2-a]pyridine
Overview
Description
2-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the second position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .
Mechanism of Action
Target of Action
2-Bromoimidazo[1,2-a]pyridine has been identified as a potential covalent inhibitor for treating cancers . It has been utilized as the core backbone for the development of novel KRAS G12C inhibitors . KRAS G12C is a common mutation in various types of cancer and is a primary target of this compound .
Mode of Action
The compound interacts with its targets through a process known as covalent inhibition . This involves the compound forming a covalent bond with the target protein, in this case, KRAS G12C . This bond formation results in the inhibition of the protein’s function, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects the KRAS pathway, which is involved in cell proliferation and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, leading to the suppression of cancer cell growth .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation . By targeting and inhibiting the function of the KRAS G12C protein, the compound can effectively suppress the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds via a one-pot tandem cyclization and bromination process. The reaction is typically carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant .
Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile. This two-step one-pot method provides a convenient and practical approach to synthesize 3-substituted imidazo[1,2-a]pyridines in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).
Cyclization Reactions: Reagents such as TBHP and catalysts like iodine are commonly used. The reactions are often carried out in solvents like toluene or ethyl acetate.
Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
2-Bromoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at the third position.
2-Chloroimidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of bromine.
2-Iodoimidazo[1,2-a]pyridine: Similar in structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the potential for further functionalization, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMVKXPKVWQQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497868 | |
Record name | 2-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-95-0 | |
Record name | 2-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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